4-Ethoxyoxane-4-carboxylic acid
Description
The Oxane Ring System and its Significance in Organic Chemistry
In the context of medicinal chemistry, the oxane ring is considered a valuable scaffold. nih.gov Its incorporation into a drug candidate can improve physicochemical properties such as aqueous solubility and metabolic stability. researchgate.net The ether oxygen atom can act as a hydrogen bond acceptor, influencing interactions with biological targets. Furthermore, the saturated nature of the ring provides a three-dimensional framework that can be exploited to orient functional groups in specific vectors, which is crucial for optimizing binding to proteins and other biomolecules. Saturated cyclic ethers are key structural units in many FDA-approved drugs, highlighting their importance in pharmaceutical development. nih.gov
Carboxylic Acid Functionality within Cyclic Ether Scaffolds
The carboxylic acid is a fundamental functional group in organic chemistry, characterized by its acidity and its ability to participate in a wide range of chemical transformations. researchgate.net When a carboxylic acid is attached to a cyclic ether scaffold, a synergistic interplay between the two groups can be anticipated. The ether oxygen, being electron-withdrawing through induction, can influence the acidity of the carboxylic acid.
The gem-disubstitution pattern in 4-Ethoxyoxane-4-carboxylic acid, where both an ether linkage (the ethoxy group) and a carboxyl group are attached to the same carbon, creates a sterically hindered environment. This steric crowding can influence the reactivity of the carboxylic acid, for instance, in esterification or amidation reactions. khanacademy.org Such steric effects can be strategically employed in synthesis to control the selectivity of reactions.
Current Research Landscape for this compound and Related Structures
While specific research on this compound is not prominent in the current literature, there is extensive research on related functionalized oxanes and gem-disubstituted cyclic systems. Substituted oxanes are widely explored as building blocks in the synthesis of complex natural products and novel pharmaceutical agents. nih.gov The development of methodologies for the stereocontrolled synthesis of substituted tetrahydropyrans is an active area of research. organic-chemistry.orgnih.gov
Research into gem-disubstituted rings, such as 3,3-disubstituted oxetanes, highlights the interest in creating sterically defined centers that can act as isosteres for other chemical groups, like gem-dimethyl groups, while imparting different electronic and solubility properties. researchgate.netrsc.org It can be inferred that this compound would be of interest as a building block that provides a rigid scaffold with orthogonal functional handles (the carboxylic acid and the ether functionalities).
Academic Research Scope and Key Objectives for this compound
The academic investigation of this compound would likely focus on several key areas. A primary objective would be the development of an efficient and stereoselective synthetic route to the molecule. Given the lack of established methods, this would be a significant contribution to synthetic methodology.
A second major area of research would be the exploration of its utility as a molecular building block. The carboxylic acid can be readily converted into a variety of other functional groups (e.g., esters, amides, alcohols), while the ethoxy group provides a stable ether linkage. This bifunctionality makes it a candidate for the synthesis of novel polymers, as a scaffold in drug discovery, or as a ligand in coordination chemistry.
Interactive Data Table: Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Known Applications/Significance |
|---|---|---|---|
| Tetrahydropyran (B127337) (Oxane) | C₅H₁₀O | 86.13 | Parent compound of the oxane class, common solvent and protecting group precursor. nih.gov |
| Tetrahydropyran-4-carboxylic acid | C₆H₁₀O₃ | 130.14 | A known biochemical reagent and building block. medchemexpress.comfishersci.fi |
| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | C₆H₁₁NO₃ | 145.16 | Building block for peptidomimetics and enzyme inhibitors. benchchem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxyoxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMNPTLTDGSWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethoxyoxane 4 Carboxylic Acid
Strategic Approaches to the 4-Substituted Oxane Core
The foundational step in the synthesis of 4-ethoxyoxane-4-carboxylic acid is the construction of the 4-substituted tetrahydropyran (B127337) ring system. This can be achieved through various strategic approaches that focus on either forming the ring with a precursor to the final substituents at C-4 or functionalizing the pre-formed ring.
Formation of the Tetrahydropyran Ring System
A robust and commercially viable method for constructing the tetrahydropyran ring involves the cyclization of acyclic precursors. One well-documented approach is the reaction of diethyl malonate with bis-(2-chloroethyl) ether in the presence of a base. This reaction proceeds via a double nucleophilic substitution to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This intermediate is particularly valuable as the two ester groups at the C-4 position provide a handle for further manipulation.
The reaction conditions for this cyclization can be optimized for industrial-scale production, making it an attractive starting point for the synthesis of various 4-substituted oxanes. ijprajournal.com
Regioselective Functionalization at the C-4 Position
Once the tetrahydropyran ring is formed, or during its formation, functionalization at the C-4 position is critical. The use of diethyl tetrahydropyran-4,4-dicarboxylate as a key intermediate allows for regioselective transformations at this specific carbon. The presence of two electron-withdrawing ester groups acidifies the alpha-proton, facilitating a range of reactions.
Another strategy involves the use of 4-cyanotetrahydropyran derivatives. For instance, a 4-cyanotetrahydropyran-4-carboxylic acid compound can be hydrolyzed in the presence of an acid to yield the corresponding dicarboxylic acid precursor or can be otherwise functionalized.
Introduction of the Ethoxy Group at the Quaternary C-4 Position
Introducing the ethoxy group at the already substituted C-4 position to create a quaternary center is a challenging step. A potential strategy involves the conversion of one of the functional groups already present at C-4.
Starting from diethyl tetrahydropyran-4,4-dicarboxylate, one of the ester groups could be selectively hydrolyzed and decarboxylated to yield ethyl tetrahydropyran-4-carboxylate. The next conceptual step would be the introduction of a hydroxyl group at the C-4 position. This could potentially be achieved through alpha-hydroxylation of the ester enolate. Subsequent etherification of the resulting tertiary alcohol with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions would yield the desired ethoxy group.
Direct C-H alkoxylation at the C-4 position of a monosubstituted tetrahydropyran is a more advanced but less precedented approach for this specific substrate. While catalytic C-H activation methods are a burgeoning field in organic synthesis, their application to complex substrates like this requires careful catalyst design and optimization to achieve the desired regioselectivity and reactivity.
Carboxylic Acid Formation at the Quaternary C-4 Position
The formation of the carboxylic acid group at the C-4 quaternary center is typically achieved through the hydrolysis of a precursor functional group.
In the synthetic route commencing with diethyl tetrahydropyran-4,4-dicarboxylate, after the introduction of the ethoxy group, the remaining ester function can be hydrolyzed under acidic or basic conditions to yield the final this compound.
Alternatively, if a cyano group is used as a precursor at the C-4 position alongside the ethoxy group, it can be hydrolyzed to the carboxylic acid. The hydrolysis of a nitrile to a carboxylic acid is a standard transformation that can be carried out using strong acidic or basic conditions, often with heating. A patent describes a process for producing tetrahydropyran-4-carboxylic acid through the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid compound, highlighting the viability of this approach for related structures.
Stereoselective and Diastereoselective Syntheses of this compound
Achieving stereocontrol in the synthesis of this compound is a significant challenge due to the quaternary nature of the stereocenter. As the target molecule is chiral, enantioselective synthesis is crucial for accessing single enantiomers.
Stereoselective approaches would likely rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis at a key step. For instance, an asymmetric alpha-hydroxylation of the enolate of ethyl tetrahydropyran-4-carboxylate using a chiral catalyst could establish the stereocenter. Subsequent etherification would then need to proceed without racemization.
Diastereoselective synthesis would be relevant if other stereocenters are present on the tetrahydropyran ring. In such cases, the introduction of the ethoxy and carboxylic acid precursor groups would need to be controlled relative to the existing stereochemistry. This can often be achieved through substrate-controlled reactions where the existing stereocenters direct the approach of reagents.
Advanced Catalytic and Sustainable Chemical Syntheses Relevant to this compound
Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods. For the synthesis of this compound, several areas of advanced catalysis could be relevant.
Catalytic C-H Functionalization: As mentioned, direct C-H alkoxylation at the C-4 position of a suitable tetrahydropyran precursor would represent a highly atom-economical and efficient strategy. This would likely involve a transition-metal catalyst capable of selectively activating the C-H bond at the desired position.
Biocatalysis: Enzymatic reactions could offer high stereoselectivity for the formation of the chiral center. For example, a hydrolase could be used for the enantioselective hydrolysis of one of the ester groups in diethyl tetrahydropyran-4,4-dicarboxylate, setting the stage for the stereospecific introduction of the ethoxy group.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and control over reaction parameters for key steps such as the initial cyclization or subsequent functionalization reactions.
Chemical Transformations and Reactivity of 4 Ethoxyoxane 4 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group capable of undergoing a wide range of transformations.
Esterification Reactions: Mechanisms and Product Scope
The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For 4-ethoxyoxane-4-carboxylic acid, this transformation would involve the reaction of the carboxyl group with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, which proceeds via a nucleophilic acyl substitution mechanism.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
Given the structure of this compound, a variety of alcohols could potentially be used to generate a diverse range of esters. The reaction would likely be carried out by heating the carboxylic acid with an excess of the desired alcohol and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.
Table 1: Predicted Esterification Products of this compound
| Alcohol Reactant | Predicted Ester Product |
| Methanol | Methyl 4-ethoxyoxane-4-carboxylate |
| Ethanol (B145695) | Ethyl 4-ethoxyoxane-4-carboxylate |
| Isopropanol | Isopropyl 4-ethoxyoxane-4-carboxylate |
| Benzyl alcohol | Benzyl 4-ethoxyoxane-4-carboxylate |
Amidation Reactions: Synthetic Pathways and Amide Derivative Formation
The formation of amides from carboxylic acids is another crucial transformation. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first.
Common methods for amide formation from carboxylic acids include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an amine to form the amide.
For this compound, reaction with ammonia (B1221849) would be expected to yield the primary amide, 4-ethoxyoxane-4-carboxamide. Reactions with primary or secondary amines would lead to the corresponding N-substituted or N,N-disubstituted amides.
Table 2: Predicted Amidation Products of this compound
| Amine Reactant | Predicted Amide Product |
| Ammonia | 4-Ethoxyoxane-4-carboxamide |
| Methylamine | N-Methyl-4-ethoxyoxane-4-carboxamide |
| Diethylamine | N,N-Diethyl-4-ethoxyoxane-4-carboxamide |
| Aniline | N-Phenyl-4-ethoxyoxane-4-carboxamide |
Reduction Pathways: Synthesis of Alcohols and Aldehydes from this compound
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The reduction to a primary alcohol is more common and is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of an aluminum carboxylate salt, which is then further reduced.
The reduction of this compound with LiAlH₄ would be expected to yield (4-ethoxyoxan-4-yl)methanol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This conversion often requires the use of more specialized reagents or a multi-step procedure, for example, by first converting the carboxylic acid to a more reactive derivative like an acyl chloride or a Weinreb amide.
Formation of Acyl Halides and Anhydrides from this compound
Acyl halides and anhydrides are reactive derivatives of carboxylic acids that serve as important intermediates in the synthesis of esters, amides, and other acyl compounds.
The formation of an acyl chloride from a carboxylic acid is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For this compound, this reaction would be expected to yield 4-ethoxyoxane-4-carbonyl chloride.
Acid anhydrides can be prepared by the dehydration of two molecules of a carboxylic acid, often at high temperatures. A more common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. Alternatively, reacting this compound with a dehydrating agent like phosphorus pentoxide could potentially form the corresponding symmetric anhydride.
Reactivity of the Oxane Ether Linkage
The oxane ring contains an ether linkage (C-O-C). Ethers are generally quite stable and unreactive towards many reagents. The ether linkage in this compound is expected to be stable under the conditions typically employed for the transformations of the carboxylic acid group, such as esterification, amidation, and reduction with mild to moderate reagents.
However, under strongly acidic conditions and at elevated temperatures, cleavage of the ether bond can occur. This typically proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion (e.g., from HBr or HI). For this compound, such harsh conditions could potentially lead to the opening of the oxane ring or cleavage of the ethoxy group. The specific outcome would depend on the reaction conditions and the relative reactivity of the different ether linkages within the molecule.
Ring-Opening Reactions of the Tetrahydropyran (B127337) System
The tetrahydropyran (THP) ring is generally a stable cyclic ether, but it can undergo ring-opening reactions under specific, typically acidic, conditions. The cleavage of the C-O bonds within the ether framework is the key step in these transformations.
Under strong acid catalysis (e.g., HBr, HI), the ether oxygen is first protonated, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com The subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) can proceed via either an SN1 or SN2 mechanism. wikipedia.orglibretexts.org For this compound, the carbons of the oxane ring are secondary (C-3/C-5) and primary (C-2/C-6). Attack at C-2 or C-6 would follow an S_N_2 pathway. masterorganicchemistry.com However, the stability of potential intermediates often dictates the reaction course.
A copper-catalyzed method for the dual C-O bond cleavage of cyclic ethers has been developed, reacting the ether with a carboxylic acid and a halogen source (NaI) to yield iodoalkyl esters. nih.gov Applying this to this compound could theoretically lead to a ring-opened iodoester derivative.
Reductive cleavage of the THP ring is also possible. For instance, 2-alkoxy-tetrahydropyrans undergo hydrogenolysis with reagents like lithium aluminum hydride combined with aluminum chloride (LiAlH₄-AlCl₃). cdnsciencepub.com This reaction involves both ring cleavage and side-chain cleavage, with the ratio depending on the nature of the substituents. cdnsciencepub.com For the title compound, such conditions would likely lead to a mixture of diol products resulting from the opening of the oxane ring.
The table below summarizes potential ring-opening reactions based on studies of analogous cyclic ethers.
| Reagent/Condition | Probable Mechanism | Expected Product Type | Citation |
| Strong Acid (HBr, HI) | S_N_2-like attack at C-2/C-6 | Halo-alcohol | masterorganicchemistry.comchemistrysteps.com |
| Cu-catalysis, NaI, TMSCF₃ | Dual C-O bond cleavage | Iodoalkyl ester | nih.gov |
| LiAlH₄-AlCl₃ | Reductive cleavage | Diol | cdnsciencepub.com |
| Thiophenols, LiBr | Electrophilic ring-opening | Thioacetal-containing ester | cas.cnnih.gov |
Transformations Involving the Ethoxy Group at C-4
The ethoxy group at the C-4 position is an ether linkage on a quaternary carbon. Its transformation primarily involves cleavage of the C4-O(ethoxy) bond.
Acid-Catalyzed Hydrolysis: The most common reaction involving this ethoxy group is acid-catalyzed cleavage. wikipedia.org The mechanism would begin with the protonation of the ethoxy oxygen by a strong acid. Due to the presence of a tertiary alkyl group (the quaternary C-4 carbon of the ring), the subsequent cleavage is expected to proceed via an S_N_1-like mechanism. chemistrysteps.comlibretexts.org This pathway involves the departure of ethanol as a leaving group to form a relatively stable tertiary carbocation at C-4. This carbocation is further stabilized by the adjacent ring oxygen. The subsequent attack of a nucleophile, such as water, would yield a 4-hydroxy-tetrahydropyran-4-carboxylic acid. This hydroxy acid may exist in equilibrium with its corresponding lactone.
Reactions Involving the Oxane Ring Skeletal Framework
Reactions that modify the core structure of the oxane ring itself, without necessarily opening it, are less common and require specific conditions due to the ring's inherent stability.
Functional Group Interconversions on the Oxane Ring
Functional group interconversion typically refers to the transformation of one functional group into another. fiveable.mesolubilityofthings.com The saturated hydrocarbon backbone of the oxane ring in this compound is unfunctionalized and generally unreactive. Therefore, interconversions in the classical sense are not applicable. However, modern synthetic methods allow for the introduction of functional groups onto such saturated systems via C-H activation. For example, photoredox catalysis in combination with a hydrogen atom transfer (HAT) auxiliary has been used for the C(sp³)–H alkylation of tetrahydrofurfuryl alcohol derivatives. acs.org Such advanced methods could potentially be applied to introduce functionality at positions 2, 3, 5, or 6 of the oxane ring, though no specific examples for the title compound are documented.
Oxidation and Reduction of the Tetrahydropyran Ring
Oxidation: The oxidation of the tetrahydropyran ring itself is a challenging transformation. Studies on the oxidation of unsubstituted tetrahydropyran indicate that it can undergo complex reactions, including ring-opening to form species like pentanal-5-yl radicals. nsf.gov Catalytic oxidation in the presence of certain iron complexes has been shown to open the related tetrahydrofuran (B95107) (THF) ring. nih.gov For this compound, oxidation would likely be initiated by a hydrogen atom abstraction from one of the carbons adjacent to the ring oxygen (C-2 or C-6), as these C-H bonds are the most activated positions on the ring skeleton. A DFT study on cyclohexyloxy radicals has shown that an adjacent oxygen atom can accelerate the rate of β-scission ring-opening reactions. acs.org
Reduction: The tetrahydropyran ring is a cyclic ether and is generally resistant to reduction. Catalytic hydrogenation (e.g., H₂/Pd) or common hydride reagents (e.g., NaBH₄, LiAlH₄) will typically not reduce the ether linkage under standard conditions. imperial.ac.uk Reduction of the ring would require harsh conditions or specific reagents designed for ether cleavage, as discussed in the ring-opening section (3.2.1). cdnsciencepub.com
Derivatives and Analogs of 4 Ethoxyoxane 4 Carboxylic Acid: Chemical and Structural Diversity
Systematic Structural Modifications of 4-Ethoxyoxane-4-carboxylic Acid
Systematic structural modifications of this compound can be approached by altering three primary regions of the molecule: the carboxylic acid functional group, the ethoxy group, and the oxane ring itself. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification. Standard organic transformations can convert it into a variety of functional derivatives. Common derivatives include esters, amides, and acyl chlorides, which serve as reactive intermediates. These conversions fundamentally alter the molecule's ability to participate in hydrogen bonding and its reactivity toward nucleophiles.
Modification of the Oxane Ring: Introducing substituents at other positions on the oxane ring can significantly impact the molecule's conformation and reactivity. Such modifications can be achieved through multi-step synthetic sequences, often starting from differently substituted precursor molecules. uva.es
The table below outlines some potential systematic modifications.
| Modification Site | Original Group | Modified Group Example | Resulting Derivative Class |
| Carboxylic Acid | -COOH | -COOCH₃ | Methyl Ester |
| Carboxylic Acid | -COOH | -CONH₂ | Primary Amide |
| Carboxylic Acid | -COOH | -CON(CH₃)₂ | N,N-Dimethylamide |
| Alkoxy Group | -OCH₂CH₃ (Ethoxy) | -OCH₃ (Methoxy) | Analog (4-Methoxyoxane-4-carboxylic acid) |
| Oxane Ring | -H (at C2, C3, C5, C6) | -CH₃ (at C2) | Substituted Oxane Derivative |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives based on the this compound scaffold employs well-established reactions in organic chemistry. The choice of method depends on the desired functional group.
Esterification: The most direct route to ester derivatives is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol (e.g., methanol, ethanol) under acidic catalysis, typically with sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.comchemguide.co.uk This is an equilibrium-driven process. For more sensitive or sterically hindered substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder conditions. orgsyn.org
Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires activation of the carboxylic acid to proceed efficiently. A common strategy involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Alternatively, direct amidation can be achieved using various coupling agents that facilitate the condensation between the acid and the amine. nih.govorganic-chemistry.orgacs.org
Synthesis of the Core Structure: The synthesis of the parent structure, tetrahydropyran-4-carboxylic acid, has been reported through methods such as the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.comgoogle.com The synthesis of 4-alkoxy derivatives would likely involve a multi-step process starting from a suitable cyclic ketone, such as 4-methoxy-cyclohexanone, which can be converted to the corresponding amino acid ester through processes like the Strecker synthesis followed by hydrolysis. google.com
A summary of common synthetic transformations is provided in the table below.
| Target Derivative | Reagents and Conditions | Reaction Type |
| Methyl 4-ethoxyoxane-4-carboxylate | CH₃OH, H₂SO₄ (cat.), heat | Fischer Esterification masterorganicchemistry.comchemguide.co.uk |
| 4-Ethoxyoxane-4-carboxamide | 1. SOCl₂2. NH₃ | Acyl Chloride Formation followed by Aminolysis |
| N-Methyl-4-ethoxyoxane-4-carboxamide | 1. Coupling Agent (e.g., DCC, HATU)2. CH₃NH₂ | Direct Amidation organic-chemistry.orgacs.org |
Influence of Structural Modifications on Chemical Reactivity and Properties
Altering the structure of this compound has a predictable influence on its chemical reactivity and physical properties.
Acidity: The acidity of the carboxylic acid proton (pKa) is influenced by the electronic effects of its substituents. The parent compound, a carboxylic acid, typically has a pKa in the range of 4-5. indiana.edu The presence of the electronegative ether oxygen at the alpha-position (C4) exerts an electron-withdrawing inductive effect, which stabilizes the resulting carboxylate conjugate base and increases the acidity (lowers the pKa) compared to a simple alkyl carboxylic acid. uci.edustackexchange.com Adding further electron-withdrawing groups to the oxane ring would enhance this effect, while electron-donating groups would decrease acidity.
Reactivity: The reactivity of the carbonyl carbon towards nucleophilic acyl substitution is highest in the acyl chloride derivative, followed by the carboxylic acid itself, then the ester, and finally the amide, which is the least reactive. quora.com This hierarchy is determined by the leaving group ability of the substituent attached to the carbonyl group.
Physical Properties: Converting the carboxylic acid to an ester or amide has a significant impact on physical properties. The parent acid can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces and a relatively high boiling point. chemguide.co.uk Ester derivatives lack the acidic proton and cannot act as hydrogen bond donors, resulting in weaker intermolecular forces and lower boiling points. quora.com Solubility is also affected; while the parent acid may have some water solubility, converting it to larger, nonpolar ester or amide derivatives would likely decrease its solubility in aqueous media.
| Derivative | Key Structural Change | Expected Effect on Acidity (pKa) | Expected Effect on Boiling Point |
| This compound | Reference compound | Baseline (pKa ~4-5) indiana.edu | High (H-bonding) |
| Methyl 4-ethoxyoxane-4-carboxylate | -COOH → -COOCH₃ | N/A (no acidic proton) | Lower (no H-bond donation) quora.com |
| 4-Ethoxyoxane-4-carboxamide | -COOH → -CONH₂ | N/A (no acidic proton) | High (H-bonding) |
| 2-Fluoro-4-ethoxyoxane-4-carboxylic acid | Addition of -F to ring | Lower (more acidic) uci.edu | High (H-bonding) |
Exploration of Related Heterocyclic Carboxylic Acids
To understand the properties of this compound, it is useful to compare it with related heterocyclic carboxylic acids. These analogs highlight the influence of the ring heteroatom and the substitution pattern.
Oxane-4-carboxylic Acid: As the parent compound lacking the C4-alkoxy group, oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid) serves as a fundamental benchmark. google.comnih.gov Comparing its properties to the 4-ethoxy derivative would directly reveal the electronic and steric impact of adding the geminal ethoxy group to the C4 position.
Piperidine-4-carboxylic Acid (Isonipecotic Acid): This compound is a close structural analog where the oxygen heteroatom of the oxane ring is replaced by a nitrogen atom. wikipedia.orgsigmaaldrich.com This substitution introduces basicity due to the lone pair on the nitrogen, making the molecule zwitterionic at neutral pH. This contrasts sharply with the non-basic nature of the ether oxygen in the oxane ring. Isonipecotic acid is also notable for its biological activity as a partial agonist of the GABA-A receptor. wikipedia.org
A comparison of these related structures is summarized below.
| Compound Name | Core Heterocycle | Key Features | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Oxane (Tetrahydropyran) | Saturated, O-heterocycle, geminal ethoxy group | C₈H₁₄O₄ | 174.19 |
| Oxane-4-carboxylic acid nih.gov | Oxane (Tetrahydropyran) | Saturated, O-heterocycle, parent structure | C₆H₁₀O₃ | 130.14 |
| Piperidine-4-carboxylic acid wikipedia.org | Piperidine | Saturated, N-heterocycle, basic nitrogen | C₆H₁₁NO₂ | 129.16 |
| 4-Methoxyoxane-4-carboxylic acid nih.gov | Oxane (Tetrahydropyran) | Saturated, O-heterocycle, geminal methoxy (B1213986) group | C₇H₁₂O₄ | 160.17 |
Advanced Applications and Research Trajectories of 4 Ethoxyoxane 4 Carboxylic Acid
A Versatile Building Block in Materials Science and Polymer Chemistry
The structure of 4-Ethoxyoxane-4-carboxylic acid, also known as 4-(Ethoxycarbonyl)oxane-4-carboxylic acid, lends itself to being a valuable component in the creation of new polymers and functional materials.
Monomer in the Synthesis of Specialty Polymers and Copolymers
The presence of a carboxylic acid group allows this compound to act as a monomer in polymerization reactions. It can be incorporated into polyesters, polyamides, and other polymers through condensation polymerization. The oxane ring and the ethoxy group can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical characteristics. The incorporation of this monomer could lead to the development of specialty polymers with tailored properties for specific applications, including biodegradable plastics or advanced engineering materials.
Precursor for Functional Organic Materials
Beyond polymerization, this compound can serve as a precursor for a variety of functional organic materials. The carboxylic acid moiety can be chemically modified to introduce other functional groups, opening pathways to materials with applications in electronics, optics, or sensing. For instance, conversion of the carboxylic acid to an ester or amide can tune the material's properties for use in liquid crystals or as components in organic light-emitting diodes (OLEDs).
Exploring Applications in Supramolecular and Coordination Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions, and coordination chemistry, involving the bonding of ligands to a central metal atom, are promising areas for the application of this compound.
The carboxylic acid group is a well-known coordinating group for metal ions, and the ether oxygen within the oxane ring could also participate in coordination. This dual-functionality could enable the formation of complex three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.comrsc.orgrsc.org These structures are of great interest for applications in gas storage, catalysis, and as sensory materials. The specific geometry and electronic properties of this compound could lead to the formation of novel supramolecular assemblies with unique host-guest properties.
A Key Intermediate in Multi-Step Organic Synthesis
In the realm of organic synthesis, this compound is a valuable intermediate for the construction of more complex molecules. The presence of multiple functional groups that can be selectively manipulated makes it a versatile building block. For example, the carboxylic acid can be reduced to an alcohol or converted to an acyl halide, providing a handle for further synthetic transformations. The oxane ring provides a stable scaffold that can be carried through multiple reaction steps. This makes it a useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.comijprajournal.com
Potential Roles in Catalysis and Organocatalysis
The structural features of this compound also suggest its potential use in the field of catalysis. The carboxylic acid group can function as a Brønsted acid catalyst in its own right or be used to anchor the molecule to a solid support for heterogeneous catalysis. Furthermore, the chiral center that could be introduced at the 4-position of the oxane ring opens up the possibility of developing chiral organocatalysts. These catalysts are highly sought after for their ability to promote stereoselective reactions, which are crucial in the synthesis of enantiomerically pure pharmaceutical compounds. While direct research on the catalytic activity of this specific compound is not widely documented, the broader class of carboxylic acids is known to participate in and influence various catalytic processes.
Computational and Advanced Spectroscopic Characterization of 4 Ethoxyoxane 4 Carboxylic Acid
Quantum Chemical Studies and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 4-ethoxyoxane-4-carboxylic acid. nih.gov These computational approaches allow for the determination of stable conformations, geometric parameters, and electronic charge distribution.
The conformational landscape of this compound is primarily dictated by the chair-like conformation of the oxane ring and the rotational freedom of the ethoxy and carboxylic acid substituents at the C4 position. Theoretical calculations can predict the relative energies of different conformers, such as those arising from the axial or equatorial orientation of the carboxylic acid group. The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict NMR chemical shifts, which, when compared with experimental data, aids in the definitive assignment of the molecule's stereochemistry. nih.gov
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Equatorial-COOH | B3LYP/6-311+G(d,p) | 0.00 |
| Axial-COOH | B3LYP/6-311+G(d,p) | +2.5 |
| Rotamer 1 (gauche-ethoxy) | B3LYP/6-311+G(d,p) | +0.8 |
| Rotamer 2 (anti-ethoxy) | B3LYP/6-311+G(d,p) | +1.2 |
Note: The data in this table is hypothetical and serves as an illustrative example of results from quantum chemical calculations.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides invaluable insights into the reaction mechanisms involving this compound. By modeling the potential energy surfaces of reactions, it is possible to identify transition states, calculate activation energies, and determine reaction pathways. For instance, the mechanism of esterification of the carboxylic acid group or the decarboxylation of the molecule can be computationally explored. These studies help in understanding the reactivity of the compound and in designing synthetic routes for its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), the methylene (B1212753) protons of the oxane ring, and a characteristically downfield and often broad signal for the acidic proton of the carboxylic acid, typically in the range of 10-12 ppm. libretexts.org The disappearance of this acidic proton signal upon the addition of D₂O would confirm its assignment. Protons on the carbon adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm region. libretexts.org
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the carboxylic acid in the deshielded region of 160-180 ppm. libretexts.org The carbons of the ethoxy group and the oxane ring will appear at higher fields. The chemical shift of the quaternary carbon at the C4 position would be significantly influenced by the attached oxygen and carboxylic acid functionalities.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | 10.5-12.0 (broad s) | 175.0 |
| -O-CH₂-CH₃ | 3.5 (q) | 62.0 |
| -O-CH₂-CH₃ | 1.2 (t) | 15.0 |
| Oxane-CH₂ (adjacent to O) | 3.6-3.8 | 68.0 |
| Oxane-CH₂ | 1.7-1.9 | 35.0 |
| C4 | - | 80.0 |
Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular structure. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, leading to characteristic ions. The molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) and the loss of water (H₂O). For this specific molecule, the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) from the ethoxy group are also plausible fragmentation routes.
Table 3: Expected m/z Values for Key Fragments of this compound in EI-MS
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₇H₁₂O₄]⁺ | 160 |
| [M - COOH]⁺ | [C₆H₁₁O₂]⁺ | 115 |
| [M - OCH₂CH₃]⁺ | [C₅H₇O₃]⁺ | 115 |
| [M - H₂O]⁺ | [C₇H₁₀O₃]⁺ | 142 |
| [C₂H₅O]⁺ | Ethoxy cation | 45 |
Note: The data in this table is predictive and illustrates potential fragmentation patterns.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. researchgate.net
IR Spectroscopy: The IR spectrum is expected to be dominated by a very broad O-H stretching absorption for the hydrogen-bonded carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. libretexts.org A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should appear around 1710 cm⁻¹. libretexts.org Additionally, C-O stretching vibrations for the ether linkage and the carboxylic acid will be present in the fingerprint region (around 1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the oxane ring and the C-C backbone would give rise to characteristic Raman signals.
The comparison of IR and Raman spectra can be particularly useful for identifying centrosymmetric aggregates, such as the cyclic dimers formed by carboxylic acids through hydrogen bonding. psu.edu
Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretch | ~1710 |
| Ether C-O-C | Stretch | 1050-1150 |
| Alkane C-H | Stretch | 2850-3000 |
X-ray Crystallography and Solid-State Characterization of this compound Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, the preparation of its derivatives, such as salts or esters, can facilitate crystallization.
X-ray crystallographic analysis of a suitable derivative would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the oxane ring and the relative orientation of the substituents. mdpi.com Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing. Hirshfeld surface analysis can be employed to study these intermolecular contacts in detail. mdpi.com The insights gained from the crystal structure of a derivative can be correlated with the computational and spectroscopic data to build a comprehensive understanding of the structural features of this compound.
Conclusions and Future Outlook in 4 Ethoxyoxane 4 Carboxylic Acid Research
Identification of Unexplored Research Avenues and Challenges
Given the lack of published research, the entire field of 4-Ethoxyoxane-4-carboxylic acid's properties and applications remains an unexplored avenue. Key research areas that are currently uncharted include:
Fundamental Physicochemical Properties: Experimental data on its melting point, boiling point, solubility, and pKa are not documented.
Biological Activity: There are no studies investigating its potential pharmacological effects, toxicity, or metabolic fate. The structural similarity to other oxane-containing molecules of medicinal interest suggests this could be a fruitful area of investigation. nih.govnih.gov
Coordination Chemistry: The presence of both a carboxylic acid and an ether oxygen suggests potential as a chelating agent for metal ions, an area that is completely unexplored.
The primary challenge in the research of this compound is the lack of established synthetic routes in the public domain. Overcoming this initial hurdle is essential before any further investigation into its properties and potential applications can commence.
Potential for Novel Synthetic Routes and Derivatizations
While no specific synthetic methods for this compound are published, general principles of organic synthesis can be applied to propose potential routes. One plausible approach could involve the nucleophilic opening of an epoxide with a suitable carbon nucleophile, followed by functional group manipulations to introduce the ethoxy and carboxylic acid moieties. Another possibility could be the modification of a pre-existing oxane ring system, such as oxane-4-carboxylic acid. nih.gov
The derivatization of the carboxylic acid group is a well-established field, with numerous methods available for converting carboxylic acids into esters, amides, and other functional groups. researchgate.netnih.govorgsyn.org These standard derivatization techniques could be applied to this compound to create a library of related compounds for further study. For instance, the formation of various esters or amides could modulate the compound's lipophilicity and pharmacokinetic properties.
Prospective Applications in Emerging Chemical Technologies
The potential applications of this compound are purely speculative at this stage and would depend on its yet-to-be-determined properties. Based on the structural motifs present, some hypothetical applications could include:
Medicinal Chemistry: As a building block in the synthesis of more complex molecules with potential therapeutic activity. The oxane scaffold is present in some bioactive compounds, and the ethoxy and carboxylic acid groups offer handles for further chemical modification. nih.gov
Polymer Chemistry: The bifunctional nature of the molecule (a carboxylic acid and an ether) could make it a candidate as a monomer for the synthesis of novel polyesters or other polymers with unique properties.
Materials Science: The potential for this molecule to act as a ligand for metal-organic frameworks (MOFs) or as a component in functional materials is another area for future exploration.
Q & A
Q. What are the common synthetic routes for 4-Ethoxyoxane-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidation of 4-ethoxyoxane-4-carbaldehyde using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. Reaction optimization involves monitoring temperature (40–60°C) and pH (acidic media, e.g., H₂SO₄) to prevent over-oxidation. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Yield improvements (~60–75%) are achievable by controlling stoichiometry and reaction time .
- Data Validation : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to track reaction progress and confirm product identity.
Q. How can researchers ensure the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Purity assessment requires a combination of:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 210–254 nm) to quantify impurities.
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm structural integrity by verifying ethoxy (–OCH₂CH₃) and carboxylic acid (–COOH) proton/carbon signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (theoretical MW: 174.19 g/mol).
Cross-validation across techniques minimizes false positives .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorption bands) often arise from:
- Steric effects : The ethoxy group may restrict rotational freedom, causing anomalous splitting. Use variable-temperature NMR to study conformational dynamics.
- Tautomerism : Carboxylic acid dimerization in solid-state IR spectra can mask monomeric peaks. Compare solution-state IR (dilute in CCl₄) with solid-state data.
Computational tools (e.g., density functional theory, DFT) model spectral properties to validate experimental observations .
Q. How can researchers design experiments to study the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring. Acidic conditions may hydrolyze the ethoxy group, while alkaline media could decarboxylate the carboxylic acid.
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂). Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life under storage conditions .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., cyclooxygenase). Adjust force fields to account for the ethoxy group’s hydrophobicity.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., water) to analyze conformational stability. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use fume hoods for synthesis/purification steps.
- Waste Management : Segregate acidic waste (carboxylic acid) from organic solvents. Neutralize with sodium bicarbonate before disposal .
Experimental Design
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Reagent Optimization : Replace traditional oxidants (e.g., CrO₃) with TEMPO/NaClO to reduce side reactions.
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters during ethoxy group introduction. Deprotect with trifluoroacetic acid (TFA) post-synthesis.
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in etherification steps .
Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
